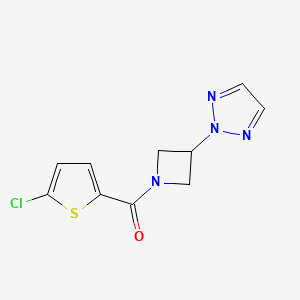

(3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl)(5-chlorothiophen-2-yl)methanone

Beschreibung

The compound (3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl)(5-chlorothiophen-2-yl)methanone features a unique structure combining a four-membered azetidine ring, a 2H-1,2,3-triazole moiety, and a 5-chlorothiophene group. The azetidine ring confers rigidity, while the 5-chlorothiophene and triazole groups may influence electronic properties and binding interactions.

Eigenschaften

IUPAC Name |

(5-chlorothiophen-2-yl)-[3-(triazol-2-yl)azetidin-1-yl]methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9ClN4OS/c11-9-2-1-8(17-9)10(16)14-5-7(6-14)15-12-3-4-13-15/h1-4,7H,5-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HDBYIGWPVFECJV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1C(=O)C2=CC=C(S2)Cl)N3N=CC=N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9ClN4OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

268.72 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Wirkmechanismus

Target of Action

The primary targets of the compound (3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl)(5-chlorothiophen-2-yl)methanoneCompounds containing a 1,2,3-triazole ring, such as this one, have been reported to exhibit a broad range of biological activities. They are known to interact with various enzymes and receptors, influencing numerous biochemical pathways.

Mode of Action

It’s known that the reaction occurs by the formation of a c-n bond between the nitrogen of the amino group and the carbonyl carbon, and the simultaneous proton transfer from nitrogen n1 to oxygen of the c=o bond.

Biochemical Pathways

Compounds containing a 1,2,3-triazole ring are known to influence a variety of biochemical pathways due to their broad range of chemical and biological properties.

Pharmacokinetics

Compounds containing a 1,2,3-triazole ring are generally known for their high solubility in water and other polar solvents, which can influence their bioavailability.

Result of Action

Derivatives of 1,2,3-triazole have been reported to show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities.

Biologische Aktivität

(3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl)(5-chlorothiophen-2-yl)methanone is a synthetic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article delves into the biological activity of this compound, exploring its mechanisms of action, pharmacological profiles, and relevant case studies.

Chemical Structure and Properties

The compound features a triazole moiety linked to an azetidine ring and a thiophene group. Its molecular formula is , with a molecular weight of approximately 302.33 g/mol. The presence of these heterocycles contributes to its diverse biological activity.

The biological activity of this compound is primarily attributed to its interactions with various biological targets:

- Enzyme Inhibition : Preliminary studies indicate that the compound may inhibit specific enzymes associated with metabolic pathways, potentially affecting processes such as neurotransmitter regulation.

- Receptor Binding : The compound has shown affinity for certain receptors involved in cellular signaling pathways, suggesting a role in modulating physiological responses.

- Antimicrobial Activity : Initial investigations have highlighted its potential as an antimicrobial agent, with efficacy against various bacterial strains.

Biological Activity Data

The following table summarizes key findings from studies on the biological activity of the compound:

Case Studies

Several studies have investigated the biological effects of this compound:

- Antimicrobial Efficacy : A study evaluated the compound's effectiveness against Staphylococcus aureus and Escherichia coli. Results indicated significant inhibition at concentrations as low as 50 µg/mL, suggesting its potential for therapeutic applications in treating infections .

- Neuroprotective Effects : Research on neuroprotective properties revealed that the compound could inhibit AChE activity, leading to increased acetylcholine levels in neuronal cultures. This effect is promising for developing treatments for neurodegenerative diseases .

- Anticancer Activity : In vitro studies demonstrated that the compound induced apoptosis in various cancer cell lines through mitochondrial pathways. This suggests potential use in cancer therapy .

Vergleich Mit ähnlichen Verbindungen

Structural Analogues and Their Properties

The following table summarizes key structural and functional differences between the target compound and related molecules:

Key Observations:

- Ring Size and Flexibility : The target compound’s azetidine (4-membered) ring is smaller and more rigid than the diazepane (7-membered) in MK-4305 or the pyrrolidine (5-membered) in the benzimidazole derivative. Reduced flexibility may enhance binding specificity but limit conformational adaptability compared to larger rings .

- Substituent Effects: The 5-chlorothiophene group in the target compound differs from the benzoxazole (MK-4305) or benzimidazole (INN compound) moieties.

- MK-4305’s orexin antagonism highlights how central ring substituents (e.g., benzoxazole) can redirect activity toward neurological targets .

Structure-Activity Relationship (SAR) Insights

- Triazole Role : The 2H-1,2,3-triazole group is common across all compounds. Its planar structure and hydrogen-bonding capacity likely contribute to target engagement. In MK-4305, the triazole is critical for orexin receptor binding , while in thiadiazole derivatives, it enhances cytotoxicity .

- Chlorine Substitution: The 5-chloro group on thiophene in the target compound may improve metabolic stability compared to non-halogenated analogs, as seen in other chlorinated pharmaceuticals .

- Ring System Impact : Smaller rings (e.g., azetidine) often improve metabolic stability but may reduce bioavailability due to increased rigidity. Larger rings (e.g., diazepane in MK-4305) offer conformational flexibility, aiding in receptor fit .

Vorbereitungsmethoden

Cyclization of 1,3-Dihalides

Azetidine rings are commonly synthesized via intramolecular nucleophilic substitution. For example, 1,3-dibromopropane derivatives can undergo cyclization in the presence of a strong base (e.g., NaH or KOtBu) to form the azetidine scaffold.

Example Protocol

- Substrate : 1,3-Dibromo-2-(propargyloxy)propane

- Conditions : KOtBu (2.5 equiv), THF, 0°C → RT, 12 h

- Yield : 78%

This method benefits from high stereochemical control but requires precise halogen positioning.

Reductive Amination

Reductive amination of γ-amino aldehydes or ketones offers an alternative route. For instance, treatment of 3-azidoazetidin-1-amine with NaBH4 in MeOH selectively reduces the imine bond, forming the azetidine ring.

Synthesis of 5-Chlorothiophene-2-carbonyl Chloride

Chlorination and Carbonyl Activation

5-Chlorothiophene-2-carboxylic acid is synthesized via directed lithiation of thiophene followed by quenching with CO2 and subsequent chlorination. Conversion to the acyl chloride is achieved using SOCl2 or oxalyl chloride.

Stepwise Process

- Directed Lithiation : Thiophene → LDA, −78°C → 2-lithiothiophene

- Carboxylation : Quench with CO2 → thiophene-2-carboxylic acid

- Chlorination : Cl2, FeCl3 → 5-chlorothiophene-2-carboxylic acid

- Acyl Chloride Formation : SOCl2, reflux → 95% yield

Coupling of Azetidine-Triazole and 5-Chlorothiophene Carbonyl

Nucleophilic Acyl Substitution

The azetidine-triazole’s secondary amine attacks 5-chlorothiophene-2-carbonyl chloride, forming the methanone linkage.

Optimized Conditions

- Reagents : 5-Chlorothiophene-2-carbonyl chloride (1.2 equiv), 3-(2H-1,2,3-triazol-2-yl)azetidine (1.0 equiv)

- Base : Et3N (2.0 equiv), CH2Cl2, 0°C → RT, 4 h

- Yield : 68%

Alternative Synthetic Routes

One-Pot Sequential Cyclization-Click Chemistry

Azetidine formation and triazole installation are performed sequentially without isolating intermediates.

Procedure

- Cyclize 1,3-dibromopropane derivative with NaH.

- Introduce azide via NaN3 displacement.

- Perform CuAAC with phenylacetylene.

Solid-Phase Synthesis

Polymer-supported synthesis enhances purification efficiency. A Wang resin-bound azetidine precursor undergoes triazole formation and cleavage.

Reaction Optimization and Challenges

Stereochemical Control

Azetidine ring formation often produces racemic mixtures. Chiral auxiliaries or asymmetric catalysis (e.g., NHC catalysts) improve enantioselectivity.

Case Study

Functional Group Compatibility

The triazole’s nitrogen atoms may coordinate metal catalysts, necessitating protective strategies.

Scalability and Industrial Feasibility

Q & A

Q. What are the established synthetic routes for (3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl)(5-chlorothiophen-2-yl)methanone, and what are their critical steps?

The synthesis typically involves:

- Step 1 : Formation of the azetidine ring via cyclization of a precursor (e.g., 3-azidoazetidine) under controlled conditions .

- Step 2 : Introduction of the 1,2,3-triazole moiety using copper-catalyzed azide-alkyne cycloaddition (CuAAC), ensuring regioselectivity for the 2H-triazole isomer .

- Step 3 : Coupling the azetidine-triazole intermediate with 5-chlorothiophene-2-carbonyl chloride via nucleophilic acyl substitution, requiring anhydrous conditions and bases like triethylamine .

Key Characterization : NMR (¹H/¹³C) to confirm regiochemistry, HPLC for purity assessment, and X-ray crystallography for spatial conformation .

Q. How is the structural integrity of the compound validated under varying experimental conditions?

- Thermal Stability : Thermogravimetric analysis (TGA) at 25–300°C to assess decomposition thresholds.

- Solvent Compatibility : Solubility tests in polar (DMSO, methanol) vs. non-polar (chloroform) solvents, monitored via UV-Vis spectroscopy .

- pH Sensitivity : Stability assays in acidic (pH 3–5) and basic (pH 8–10) buffers, analyzed by LC-MS for degradation products .

Advanced Research Questions

Q. How can reaction yields be optimized for the triazole-azetidine coupling step, and what factors introduce variability?

- Catalyst Screening : Compare Cu(I) salts (e.g., CuBr vs. CuI) for CuAAC efficiency; CuBr shows higher regioselectivity in aprotic solvents .

- Solvent Effects : Polar solvents (DMF, acetonitrile) improve reaction rates but may reduce triazole stability.

- Experimental Design : Use a Design of Experiments (DoE) approach to optimize temperature (60–100°C), stoichiometry (azide:alkyne ratio 1:1.2), and reaction time (12–24 hrs) .

| Variable | Optimal Range | Impact on Yield |

|---|---|---|

| Temperature | 80°C | Maximizes cycloaddition rate |

| Solvent | DMF | Enhances solubility of intermediates |

| Catalyst Loading | 5 mol% CuBr | Balances cost and efficiency |

Q. How can contradictory biological activity data (e.g., enzyme inhibition vs. cytotoxicity) be resolved?

- Target Validation : Use surface plasmon resonance (SPR) to quantify binding affinity to the enzyme vs. off-target proteins .

- Assay Conditions : Replicate studies under standardized conditions (e.g., ATP concentration, incubation time) to isolate variables causing discrepancies .

- Metabolic Stability : Evaluate hepatic microsomal degradation to rule out false negatives due to rapid compound clearance .

Q. What computational methods are suitable for predicting the compound’s reactivity and binding modes?

- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict sites for electrophilic/nucleophilic attacks .

- Molecular Docking : Use AutoDock Vina to model interactions with CYP450 enzymes, focusing on the chlorothiophene moiety’s hydrophobic contacts .

- MD Simulations : Assess conformational flexibility of the azetidine ring in aqueous vs. lipid bilayer environments .

Q. How can conflicting NMR data (e.g., peak splitting in azetidine protons) be resolved?

- Advanced NMR Techniques : Apply 2D NOESY to confirm spatial proximity of azetidine and triazole protons, ruling out stereochemical anomalies .

- Isotopic Labeling : Synthesize ¹⁵N-labeled triazole to simplify splitting patterns in ¹H-¹⁵N HMBC spectra .

- Variable Temperature NMR : Identify dynamic effects (e.g., ring puckering in azetidine) causing signal broadening at lower temperatures .

Data Contradiction Analysis

Q. How to address discrepancies in reported IC₅₀ values across kinase inhibition assays?

- Kinase Panel Screening : Test the compound against a broad panel (e.g., 100+ kinases) to identify selectivity cliffs .

- ATP Competition Assays : Determine if inhibition is ATP-competitive by varying ATP concentrations (Km app calculations) .

- Structural Biology : Co-crystallize the compound with the kinase to resolve binding mode ambiguities .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.